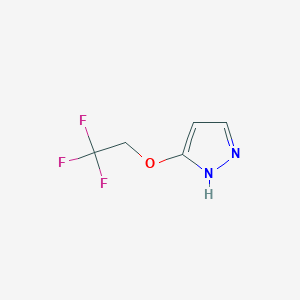![molecular formula C17H24O2 B13561602 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C17H24O2 It is characterized by the presence of two 2-methylprop-2-en-1-yloxy groups attached to a benzene ring substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,3,4-trimethylbenzene with 2-methylprop-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, van der Waals interactions, and π-π stacking with various biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
Similar Compounds
1,3,4-Trimethylbenzene: Lacks the 2-methylprop-2-en-1-yloxy groups, making it less reactive in certain chemical reactions.
2,5-Dimethoxy-1,3,4-trimethylbenzene: Contains methoxy groups instead of 2-methylprop-2-en-1-yloxy groups, leading to different reactivity and applications.
Uniqueness
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of the 2-methylprop-2-en-1-yloxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it valuable for diverse research applications.
特性
分子式 |
C17H24O2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
1,3,4-trimethyl-2,5-bis(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C17H24O2/c1-11(2)9-18-16-8-13(5)17(15(7)14(16)6)19-10-12(3)4/h8H,1,3,9-10H2,2,4-7H3 |
InChIキー |
AYJCPFNUFFCXNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1OCC(=C)C)C)C)OCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


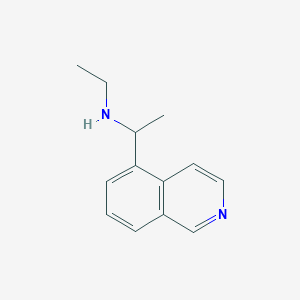
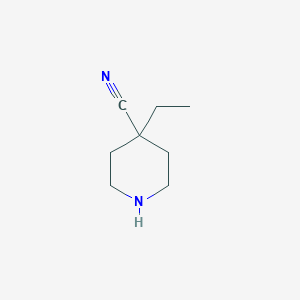


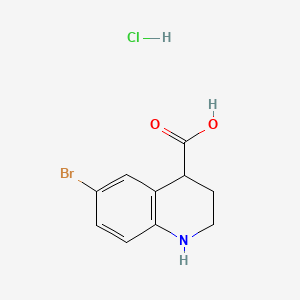
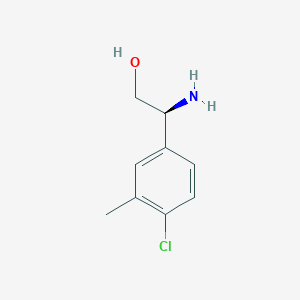
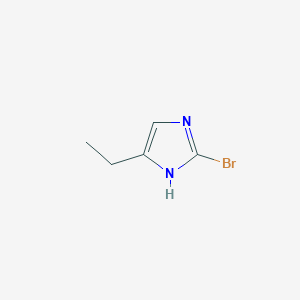

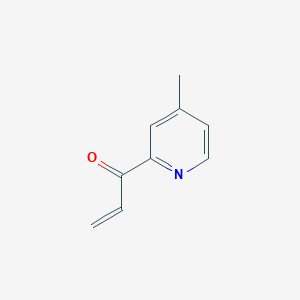
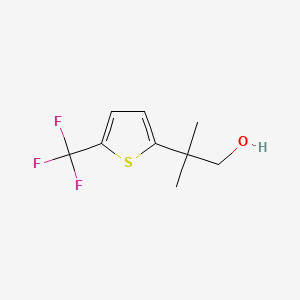
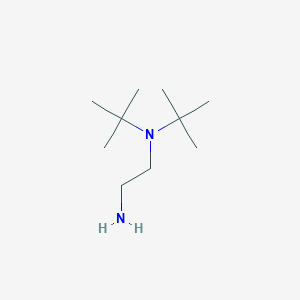

![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
